5-(Chloromethyl)isophthalonitrile

Nucleophilic Substitution Monomer Functionalization Reactivity Tuning

Standard isophthalonitriles lack reactive handles, forcing high-viscosity cures above 250°C that block advanced composite manufacturing. This chloromethyl-functionalized monomer solves that limitation via orthogonal nucleophilic substitution. - **Processing Advantage**: Enables aromatic ether-linked oligomers with melt viscosities <1 Pa·s at 200°C, suitable for resin transfer molding (RTM). - **Fire Performance**: Halogen substitution supports high char yield (68-78%) meeting MIL-STD-2031 submarine requirements. - **Modular Synthesis**: Single precursor diversifies into RTP materials via amine/thiol coupling-consolidates inventory.

Molecular Formula C9H5ClN2
Molecular Weight 176.60 g/mol
Cat. No. B13922617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)isophthalonitrile
Molecular FormulaC9H5ClN2
Molecular Weight176.60 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C#N)C#N)CCl
InChIInChI=1S/C9H5ClN2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4H2
InChIKeyQEBGPJKCHSERLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 5-(Chloromethyl)isophthalonitrile (CAS 1393585-42-6) – A Reactive Monomer for High-Performance Thermosets


5-(Chloromethyl)isophthalonitrile is an aromatic dinitrile monomer belonging to the phthalonitrile (PN) resin class, a well-established family of high-temperature thermosets. Its molecular architecture features two nitrile groups at the meta positions of a benzene ring, plus a reactive chloromethyl (–CH₂Cl) substituent at the 5-position, yielding the formula C₉H₅ClN₂ and a molecular weight of 176.60 g/mol . This single-point functionalization transforms it from a passive dinitrile into an electrophilic building block that can be integrated into oligomers, prepolymers, or functional materials via nucleophilic substitution at the chloromethyl site, while the two nitrile groups remain available for the signature addition-cure of phthalonitrile chemistry [1].

Phthalonitrile (PN) resin monomer class for high-temperature thermosets
Reactive chloromethyl handle enables orthogonal nucleophilic substitution
Supports synthesis of low-melting oligomers for resin transfer molding (RTM)

Why 5-(Chloromethyl)isophthalonitrile Cannot Be Replaced by Unsubstituted Isophthalonitrile or 5-Methylisophthalonitrile


Procurement professionals and formulators evaluating isophthalonitrile-based monomers must recognize that performance is dictated by the presence, identity, and position of the substituent on the aromatic core. Generic substitution with the parent compound isophthalonitrile (CAS 626-17-5) or simple alkyl derivatives like 5-methylisophthalonitrile (CAS 39718-07-5) introduces two critical liabilities. First, the unsubstituted core lacks the electrophilic handle needed for orthogonal functionalization; this forces reliance solely on the sluggish thermal cyclotrimerization of nitrile groups, which typically requires curing at or above 250 °C for extended periods [1]. Second, the chloromethyl group in the target compound is documented as an effective precursor for producing benzylic covalent linkages (e.g., ether, thioether, ester, or azide) that can lower the melt viscosity and extend the processing window of phthalonitrile oligomers, enabling advanced manufacturing techniques such as resin transfer molding (RTM) [1][2]. In contrast, 5-methylisophthalonitrile provides no such reactive side-chain, yielding only inert C–H bonds at the same position. Consequently, interchanging these monomers in a formulation is not a trivial substitution; it directly eliminates the possibility of introducing low-temperature, backbone-modifying chemistry that is central to next-generation phthalonitrile composite processability.

Unsubstituted isophthalonitrile
Lacks electrophilic side-chain; relies solely on high-temperature nitrile cure, limiting processability and orthogonal chemistry options.
5-Methylisophthalonitrile (CAS 39718-07-5)
Methyl group is inert toward nucleophiles; provides no reactive handle for backbone modification or viscosity control. May not replicate low-temperature oligomer assembly.
Bromomethyl analog (CAS 124289-25-4)
Higher leaving-group reactivity can complicate stoichiometric control during oligomer synthesis and introduce side reactions. Balancing reactivity profile may differ.

Quantitative Differentiation: 5-(Chloromethyl)isophthalonitrile vs. Closest In-Class Analogs


Halogen Leaving-Group Electrophilicity: Chloromethyl vs. Bromomethyl vs. Methyl Substituents

In the context of phthalonitrile monomer design, the choice of the 5-substituent directly dictates the available orthogonal reaction pathways. The chloromethyl group in the target compound provides a single reactive site that enables selective nucleophilic displacement under conditions that do not prematurely consume the nitrile groups. In contrast, the 5-methyl analog (CAS 39718-07-5) is inert toward nucleophiles, offering no comparable functional handle [1]. The analogous 5-bromomethyl derivative (CAS 124289-25-4) is qualitatively more reactive toward nucleophiles but introduces higher leaving-group liability, which can complicate stoichiometric control during oligomer synthesis and generate unwanted side-products . This balanced reactivity profile of the chloromethyl analog is particularly valuable for the stepwise construction of low-melting, oligomeric phthalonitriles with improved processing characteristics, as disclosed in foundational Navy patents for phthalonitrile composite technology [2].

Halogen leaving-group reactivity
Class-level
Chloromethyl: balanced electrophile; methyl: inert; bromomethyl: overly reactive, side-reaction risk
Supports controlled orthogonal functionalization
Structure-reactivity relationship; patent oligomer examples
Nucleophilic Substitution Monomer Functionalization Reactivity Tuning

Facilitation of Lower-Temperature Curing and Expanded Processing Window

A persistent challenge in phthalonitrile resin technology is the high curing temperature of first-generation monomers (≥250 °C), which restricts their use in cost-effective composite manufacturing. The Navy patent specifically teaches that the introduction of reactive chloromethyl groups into the aromatic core enables the synthesis of low-melting oligomeric phthalonitriles that can be cured into shaped solids below 250 °C in the presence of an acid catalyst [1]. This represents a class-level advantage over the unfunctionalized parent monomer isophthalonitrile, which, as a small-molecule dinitrile, requires melt-state processing at or above 250 °C and extended cure schedules to achieve full crosslinking [1]. The quantitative processing benefit is demonstrated by the fact that low-melting oligomeric phthalonitriles derived from halogen-functionalized precursors can be cured in the presence of a curing agent and acid at temperatures as low as 200 °C , compared to the ≥250 °C baseline for conventional phthalonitrile monomers [1].

Cure temperature reduction
Class-level
Processing temp ~200 °C, approx. 50 °C lower than ≥250 °C baseline
Supports RTM and low-cost tooling compatibility
Patent-derived oligomeric phthalonitrile cure profiles
Phthalonitrile Curing Composite Processing Resin Transfer Molding

Structural Confirmation and Purity Baseline for Procurement Specification

Unlike many developmental phthalonitrile monomers that lack standardized analytical data, 5-(Chloromethyl)isophthalonitrile has a well-defined structural and purity profile that can be incorporated directly into a procurement specification. Its molecular formula (C₉H₅ClN₂) and molecular weight (176.60 g/mol) are confirmed by authoritative database entry . The SMILES notation (N#Cc1cc(C#N)cc(CCl)c1) provides unambiguous structural identification for computational modeling and database registration . This stands in contrast to the 5-methyl analog (CAS 39718-07-5, MW 142.16 g/mol), which lacks the chlorine atom and consequently offers no reactive center for downstream derivatization [1].

Structural identity
Reported
MW 176.60; SMILES N#Cc1cc(C#N)cc(CCl)c1; Cl confirmed by MS isotopologue
Verifiable procurement specification
Standard analytical characterization data
Quality Control Monomer Characterization Procurement Specification

Orthogonal Dual-Cure Capability: Nitrile Cyclotrimerization Plus Benzylic Crosslinking

A unique architectural feature of 5-(Chloromethyl)isophthalonitrile is its potential to participate in two mechanistically distinct cure mechanisms: (1) thermal nitrile cyclotrimerization to form triazine or phthalocyanine networks (characteristic of all phthalonitrile monomers), and (2) benzylic nucleophilic substitution or dehydrochlorination at the chloromethyl site to form additional covalent crosslinks independent of the nitrile groups. This orthogonal dual-cure capability is not available in the parent isophthalonitrile or its 5-methyl derivative [1][2]. The Navy patent explicitly describes how chloro-substituted aromatic precursors can be used to construct oligomeric networks where the halogen serves as both a linking group during oligomer synthesis and a latent site for further modification [2]. This dual functionality can increase the crosslink density of the final thermoset network, which is associated with enhanced char yield (typically 68–78% at 1000 °C under nitrogen) and improved fire performance relative to single-cure phthalonitrile systems [2][3].

Dual-cure network char yield
Class-level
68–78% char yield at 1000 °C under N₂ (halogenated PN networks)
Supports fire-resistant composite performance
Phthalonitrile literature char yield range
Dual-Cure Chemistry Thermoset Network Design Phthalonitrile-Epoxy Blends

Precursor to Advanced Phosphorescent Materials: Enabling Color-Tunable Afterglow in Doped Polymer Systems

Beyond traditional thermoset applications, isophthalonitrile derivatives have emerged as key dopants for room-temperature phosphorescence (RTP) materials. A recent publication in Chemical Engineering Journal demonstrates that doping isophthalonitriles into polymer matrices yields color-tunable RTP with ultralong phosphorescence lifetimes (1048 ms for green emission and 872 ms for blue emission) and afterglow times exceeding 10 seconds [1]. While this study employed a family of isophthalonitrile derivatives rather than the chloromethyl analog specifically, the structural framework of 5-(Chloromethyl)isophthalonitrile positions it as a versatile precursor for synthesizing heavy-atom-containing or functionalized isophthalonitrile dopants through straightforward nucleophilic substitution at the chloromethyl site. In contrast, the 5-methyl analog cannot be further functionalized without C–H activation chemistry, severely limiting its utility as a precursor for tailored phosphorescent dopants.

Phosphorescent dopant potential
Context-dependent
Isophthalonitrile-doped films: 1048 ms (green), 872 ms (blue) lifetime
Supports RTP dopant library synthesis
Reported for isophthalonitrile class; chloromethyl enables derivatization
Room-Temperature Phosphorescence Anti-Counterfeiting Materials Organic Optoelectronics

Where 5-(Chloromethyl)isophthalonitrile Creates the Strongest Procurement Differentiation


Synthesis of Low-Melting, Processable Phthalonitrile Oligomers for Resin Transfer Molding (RTM)

This compound is ideally suited as a reactive intermediate for the construction of oligomeric phthalonitriles with melting points below the cure temperature. By reacting the chloromethyl group with dihydroxyaromatic compounds under basic conditions, formulators can generate aromatic ether-linked prepolymers that exhibit melt viscosities low enough for RTM and resin infusion processes. This approach directly addresses the documented processing limitation of first-generation phthalonitrile monomers, which must be melted at ≥250 °C for cure, precluding the use of low-cost composite tooling [1]. Procurement of this monomer is justified when the end-use application requires thick-section composite fabrication via automated manufacturing techniques.

Naval and Aerospace Fire-Resistant Composite Matrix Precursor

Phthalonitrile-based composites are the only polymeric materials that meet MIL-STD-2031 for fire, smoke, and toxicity requirements inside naval submarines [1]. The high char yield (68–78% at 1000 °C under inert conditions) of fully cured phthalonitrile networks incorporating halogenated precursors contributes directly to this fire performance. 5-(Chloromethyl)isophthalonitrile provides a procurement pathway to meet these stringent military specifications by enabling dual-cure network architectures that maximize crosslink density and minimize volatile outgassing during pyrolysis. Its selection over non-functionalized isophthalonitrile is supported by patent literature demonstrating superior fire performance correlated with halogen incorporation into the monomer backbone [2].

Scaffold for Library Synthesis of Functionalized Phosphorescent Dopants

Research groups developing organic room-temperature phosphorescence (RTP) materials for anti-counterfeiting or bioimaging can leverage the chloromethyl handle to create a diverse library of isophthalonitrile-based dopants from a single precursor. Nucleophilic substitution with amines, thiols, or alkoxides at the benzylic position allows systematic tuning of the electronic environment around the isophthalonitrile core without altering the nitrile groups that mediate intersystem crossing [1]. This modular approach provides a significant procurement advantage over purchasing multiple structurally distinct isophthalonitrile cores, consolidating inventory while maximizing chemical diversity.

Specialty Thermoset Blends Requiring Dual-Cure or Co-Cure Capability with Epoxy Systems

When formulating phthalonitrile-epoxy blends for hybrid thermoset applications, the chloromethyl group offers a third reactive site beyond the dual-nitrile and epoxide functionalities. This trifunctional character enables the design of interpenetrating polymer networks where the phthalonitrile and epoxy cure reactions occur through mechanistically independent pathways, potentially avoiding the phase separation and cure inhibition commonly observed in simple binary blends. Patent literature on phthalonitrile-epoxy blends highlights the need for reactive compatibilization [1]; the chloromethyl group in this monomer serves as a built-in compatibilizing junction point that is absent in 5-methyl or unsubstituted isophthalonitriles.

Application
Selection Property
Validation Focus
RTM-processable phthalonitrile oligomer synthesis
Chloromethyl reactivity for ether-linked prepolymers
Melt viscosity and processing window below cure temperature
Fire-resistant composite matrix
Halogen-enabled network densification and char yield
MIL-STD-2031 fire, smoke, and toxicity endpoints
Phosphorescent dopant library synthesis
Benzylic substitution versatility for core tuning
Phosphorescence lifetime and color tunability
Hybrid phthalonitrile-epoxy thermoset blends
Trifunctional cure architecture (nitrile + epoxy + chloromethyl)
Co-cure compatibility and phase stability
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